molecular formula C20H40N2 B093696 2-Heptadecyl-2-imidazoline CAS No. 105-28-2

2-Heptadecyl-2-imidazoline

Cat. No.: B093696
CAS No.: 105-28-2
M. Wt: 308.5 g/mol
InChI Key: NCVGSSQICKMAIA-UHFFFAOYSA-N
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Description

2-Heptadecyl-2-imidazoline is a useful research compound. Its molecular formula is C20H40N2 and its molecular weight is 308.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 424. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Corrosion Inhibition : Imidazoline derivative compounds, including 2-heptadecyl-2-imidazoline, have been found effective as corrosion inhibitors, particularly for carbon steel in environments like 1% NaCl solution. Their ability to minimize corrosion, especially carbon dioxide induced corrosion in oilfield mining, has been emphasized. Studies have shown varying degrees of corrosion inhibition efficiency depending on the specific compound and its concentration (Wahyuningrum et al., 2008).

  • Inhibitor for Carbon Steel Corrosion : Research on this compound derivatives has demonstrated their utility as corrosion inhibitors for low carbon steel, particularly in acidic environments like 15% HCl solution. Their effectiveness is influenced by factors such as temperature, flow conditions, and the length of the hydrocarbon chain (Solomon et al., 2020).

  • Fungicide Mechanism : One study investigated the mechanism of action of this compound as a fungicide. The research focused on its potential interference with the synthesis of histidine or purines in fungi, suggesting its effectiveness may be due to competitive inhibition (West & Wolf, 1955).

  • Applications in Catalysis : The structural diversity of 2-imidazolines, including this compound, has made them of interest in homogeneous catalysis. Their ability to be fine-tuned for electronic effects makes them valuable as ligands in catalytic processes (Liu & Du, 2009).

  • Synthesis of Complexes with Transition Metals : Imidazolines have been utilized to support transition metal complexes. These complexes have applications in fields like olefin polymerization and alkyne metathesis (Wu & Tamm, 2014).

  • Green Synthesis Approaches : Sustainable synthesis of 2-imidazoline derivatives has been explored, highlighting environmentally friendly methods for producing these compounds (Phuong et al., 2017).

  • Biomedical and Pharmaceutical Applications : Beyond their use in catalysis and corrosion inhibition, 2-imidazolines are also recognized in medicinal chemistry for their broad range of applications, including as potential therapeutic agents (Deep et al., 2016).

  • Corrosion Inhibitor Film Studies : Electrochemical impedance spectroscopy has been used to study the formation and destruction of corrosion inhibitor films made from imidazoline, providing insights into their performance and mechanisms (Tan et al., 1996).

Properties

IUPAC Name

2-heptadecyl-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-21-18-19-22-20/h2-19H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCVGSSQICKMAIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=NCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0043769
Record name 2-Heptadecyl-2-imidazoline
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Molecular Weight

308.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105-28-2
Record name 2-Heptadecylimidazoline
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URL https://commonchemistry.cas.org/detail?cas_rn=105-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Glyodin base
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Record name Glyoxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=424
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Record name 1H-Imidazole, 2-heptadecyl-4,5-dihydro-
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Record name 2-Heptadecyl-2-imidazoline
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Record name 4,5-dihydro-2-heptadecyl-1H-imidazole
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Record name GLYODIN BASE
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Synthesis routes and methods

Procedure details

In a 500 ml SUS 316L stainless steel autoclave were charged 60 g of ethylene diamine, 267 g of stearonitrile and 2.5 g of titanium tetraisopropoxide. After addition of 1 g of water, the mixture was heated up to 210° C. with stirring and maintained at that temperature for 4 hours while removing ammonia produced in situ to maintain the pressure within the autoclave at 8-9 kg/cm2G. The resulting mixture was then subjected to vacuum distillation at 0.6 mmHg and at 230°-235° C. to obtain 267 g of 2-heptadecyl-2-imidazoline with a yield of 86%.
[Compound]
Name
316L
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0 (± 1) mol
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stainless steel
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60 g
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267 g
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2.5 g
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1 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of 2-Heptadecyl-2-imidazoline as a fungicide?

A1: While the exact mechanism is not fully elucidated in the provided research, studies suggest that this compound might interfere with purine synthesis in fungi. This hypothesis stems from the observation that the fungicide's toxicity to Sclerotinia fructicola was significantly reduced by guanine and xanthine, both components of purines. [] Further research is needed to confirm this mechanism and identify the specific target(s) of this compound.

Q2: How effective is this compound as a fungicide compared to other compounds?

A2: Field trials indicated that this compound (under the commercial name Glyodin) was effective in controlling apple scab (Venturia inaequalis) but showed less effectiveness than Dodine (n-dodecylguanidine acetate) at standard concentrations. [] Interestingly, in one trial, this compound acetate formulation proved superior to the non-acetate form. []

Q3: Beyond fungicidal activity, what other applications does this compound have?

A3: this compound serves as a precursor to valuable surface-active compounds. When quaternized with dimethyl sulfate, it finds applications in various industrial and household products, including lubricants, detergents, shampoos, softeners, and cosmetics. []

Q4: How is 1-(Stearamidoethyl)-2-heptadecyl-2-imidazoline synthesized, and what was clarified about its reaction pathway?

A4: The synthesis involves reacting diethylene triamine and stearic acid. While earlier studies, relying solely on titrimetric analysis, proposed 1,2-diamide as the main intermediate, more recent research utilizing IR, 1H NMR, and UV-Vis spectroscopy confirmed 1,3-diamide bis(stearamidoethyl)amine as the primary intermediate. This clarification highlights the importance of employing multiple analytical techniques for accurate pathway determination. []

Q5: What is the environmental fate of cerium from fission products and its interaction with microorganisms?

A5: Research indicates that microorganisms, including bacteria, yeasts, and molds, can take up and accumulate cerium. [] This uptake is particularly significant in fungal spores. [] Understanding the interaction between microorganisms and cerium is crucial for managing radioactive waste and mitigating potential environmental hazards. [] While this compound is mentioned as a fungicide in one study within the context of cerium uptake, no direct relationship to this compound is established in the provided abstracts. []

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